molecular formula C12H16O5 B14281199 Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate CAS No. 136427-35-5

Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate

Cat. No.: B14281199
CAS No.: 136427-35-5
M. Wt: 240.25 g/mol
InChI Key: WWKICSDWUQEHPP-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate is a chemical compound with the molecular formula C10H16O4. It is also known by other names such as Diethyl allylmalonate and Diethyl 2-(prop-2-enyl)malonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction conditions usually involve refluxing the mixture in ethanol for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl 2-ethyl-3-oxobutanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, potentially modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its allyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

136427-35-5

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

bis(prop-2-enyl) 2-ethyl-3-oxobutanedioate

InChI

InChI=1S/C12H16O5/c1-4-7-16-11(14)9(6-3)10(13)12(15)17-8-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI Key

WWKICSDWUQEHPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(=O)OCC=C)C(=O)OCC=C

Origin of Product

United States

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